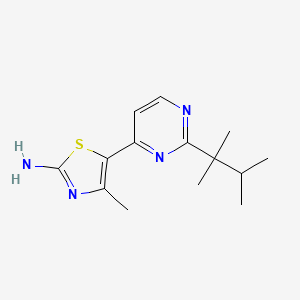
5-(2-(2,3-二甲基丁基)嘧啶-4-基)-4-甲基噻唑-2-胺
描述
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine (DMTMA) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that is structurally similar to other compounds in the pyrimidine family, such as 5-fluorouracil (5-FU). DMTMA has been studied for its potential use in a variety of fields, including cancer research, drug delivery, and biotechnology.
科学研究应用
合成途径和衍生物
- 微波辅助合成:具有嘧啶和噻唑部分的化合物,例如通过微波辐射合成的化合物,展示了一种创造具有潜在杀虫和抗菌性能的生物活性分子的通用方法。这种方法强调了结构修饰在增强生物活性中的重要性 (P. P. Deohate & Kalpana A. Palaspagar, 2020)。
- 抗增殖活性:嘧啶衍生物已被探索其对各种癌细胞系的抗增殖作用,表明它们在开发抗癌疗法中的作用。这些化合物的结构多样性允许对它们的作用机制和治疗用途的优化进行靶向研究 (Hoda Atapour-Mashhad 等人,2017)。
生物学和化学性质
- 杀菌性能:嘧啶衍生物的合成显示出杀菌性能,表明在控制真菌病原体方面具有农业应用潜力 (S. Tumkevičius 等人,2000)。
- 抗菌活性:新的合成路线已经导致了具有显着抗菌活性的嘧啶基化合物的产生。这强调了在设计具有所需生物活性的分子中化学修饰的重要性 (Toktam Afrough 等人,2019)。
方法学创新
- 新催化和合成技术:对嘧啶和噻唑化合物的研究通常涉及创新合成技术,例如使用新型催化剂或环保方法。这些方法不仅产生生物活性化合物,而且还推进合成化学方法 (Fahime Rahmani 等人,2018)。
属性
IUPAC Name |
5-[2-(2,3-dimethylbutan-2-yl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-8(2)14(4,5)12-16-7-6-10(18-12)11-9(3)17-13(15)19-11/h6-8H,1-5H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKJXRPINZLET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





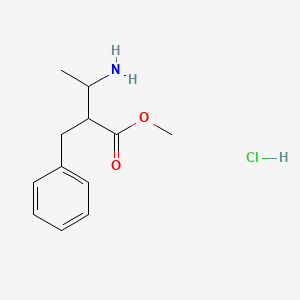




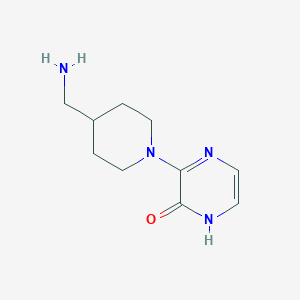

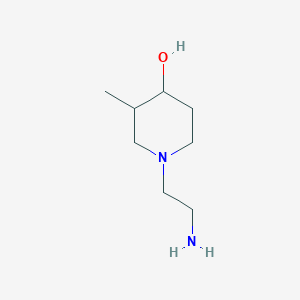
![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1475215.png)
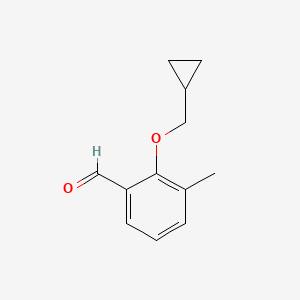
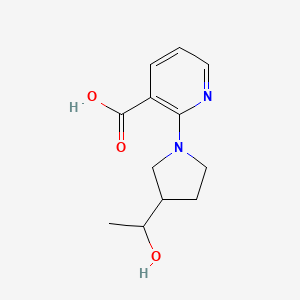
![1-(4-Fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1475223.png)